molecular formula C15H12N4O2 B1243100 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B1243100
M. Wt: 280.28 g/mol
InChI Key: FRDPRSVGUKUCQI-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoic acid is a member of benzimidazoles.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives have shown promise as corrosion inhibitors. Studies reveal that specific derivatives like 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid exhibit significant inhibitory efficiency against steel corrosion in acidic environments. These compounds act as mixed-type inhibitors and have been assessed using various techniques including potentiodynamic polarization and impedance spectroscopy (Rbaa et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives are also explored for their antimicrobial properties. Compounds derived from chloromethyl-1-methyl-1H-benzimidazole, upon undergoing various chemical reactions, have demonstrated notable in vitro antimicrobial activity. These compounds have been compared with standard antibiotics like ciprofloxacin and triflucan for their effectiveness (Abdellatif et al., 2013).

Anti-inflammatory and Analgesic Activities

Certain benzimidazole derivatives have been tested for their anti-inflammatory and analgesic activities. These derivatives were evaluated using methods like the rat-paw edema method, showing their potential for medicinal applications in reducing inflammation and pain (Chikkula & Sundararajan, 2017).

Anticancer Activity

Research has also focused on the anticancer properties of benzimidazole derivatives. Studies have synthesized new compounds bearing hydrazone moieties and evaluated their activity against cancer cell lines like A549 and MCF-7. Certain derivatives have shown significant cytotoxic activity, suggesting their potential in cancer treatment (Çevik et al., 2018).

Topoisomerase I Inhibition

Some benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme involved in DNA replication and transcription. This suggests their potential use in therapeutic applications related to genetic diseases and cancer (Alpan, Gunes, & Topçu, 2007).

Scientific Research Applications of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic Acid

Corrosion Inhibition in Steel

Benzimidazole derivatives, closely related to this compound, have been investigated for their corrosion inhibition properties. Studies demonstrate their effectiveness in protecting steel against corrosion in acidic environments. For instance, benzimidazole derivatives have shown inhibitory efficiency of up to 97.7% in 1.0 M HCl, acting as mixed-type inhibitors (Rbaa et al., 2020). Such compounds' corrosion inhibition behavior is further explored through various techniques like potentiodynamic polarization and impedance spectroscopy, backed by quantum mechanical investigations (Yadav et al., 2013).

Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds show promise in combating microbial infections. A study synthesizing and testing novel benzimidazole derivatives revealed their effectiveness against various microorganisms, including bacteria and fungi (Abdellatif et al., 2013). Similarly, other studies have reported the synthesis of various benzimidazole derivatives, which were screened for their antimicrobial activities, displaying significant antibacterial and antifungal properties (Rajurkar et al., 2016).

Anti-Tubercular and Anti-Inflammatory Properties

Research has also been conducted on benzimidazole derivatives for their potential use in treating tuberculosis and inflammation. Some synthesized benzimidazole acetic acid derivatives have shown promising anti-tubercular activity, comparing favorably with standard drugs like streptomycin. These compounds have also demonstrated good antimicrobial activities (Maste et al., 2011). Additionally, derivatives have been tested for anti-inflammatory activity, indicating potential therapeutic applications in this area (Bhor & Sable, 2022).

Material Science and Polymer Research

In material science, benzimidazole derivatives have been explored for their role in the synthesis of novel polymers. A study focused on synthesizing homo- and copoly(phthalazinone benzimidazole)s demonstrated these compounds' solubility and thermal stability, making them useful in various industrial applications (Liu et al., 2011).

Vibrational Spectroscopy and Molecular Docking Studies

Vibrational spectroscopy and molecular docking studies have been conducted on benzimidazole derivatives. These studies help understand the compounds' structural and electronic features, contributing to drug development and other applications (Khanum et al., 2022).

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C15H12N4O2/c20-14(21)11-7-5-10(6-8-11)9-16-19-15-17-12-3-1-2-4-13(12)18-15/h1-9H,(H,20,21)(H2,17,18,19)/b16-9+

InChI Key

FRDPRSVGUKUCQI-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(C=C3)C(=O)O

SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)C(=O)O

solubility

3.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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